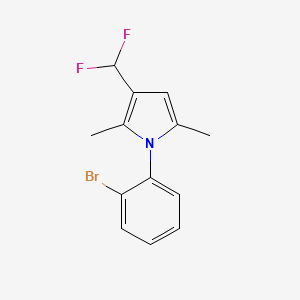
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole, also known as BDFM, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. BDFM is a pyrrole derivative that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole is not fully understood, but it has been proposed that 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole may act as a radical scavenger, protecting cells from oxidative stress. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been shown to have anti-inflammatory properties, and may inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been shown to have antioxidant properties, and has been found to protect cells from oxidative stress. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been shown to have anti-inflammatory properties, and may inhibit the production of pro-inflammatory cytokines. Additionally, 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been shown to have anticancer properties, and may inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has several advantages for lab experiments, including its fluorescent properties, which make it useful for imaging living cells. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole is also relatively stable, and can be stored for extended periods of time. However, 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has some limitations, including its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of diseases such as cancer and inflammation. Additionally, further research may be needed to optimize the use of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole in lab experiments, and to identify any potential limitations or drawbacks.
Méthodes De Synthèse
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been synthesized using various methods, including the reaction of 2-bromobenzaldehyde with difluoromethylpyrrole-2-carbaldehyde, followed by a reaction with methylmagnesium bromide and subsequent oxidation. Other methods include the reaction of 2-bromoacetophenone with difluoromethylpyrrole-2-carbaldehyde, followed by a reaction with methylmagnesium bromide and subsequent oxidation. The synthesis of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been optimized to improve yield and purity.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of reactive oxygen species in living cells. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been used as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other pyrrole derivatives.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2N/c1-8-7-10(13(15)16)9(2)17(8)12-6-4-3-5-11(12)14/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIMRHMOQQUGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)

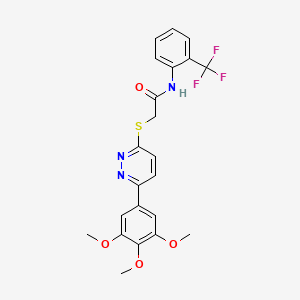
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
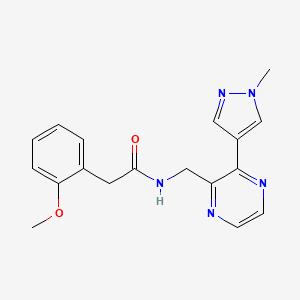
![3-ethyl-N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2524554.png)
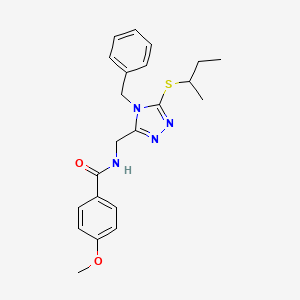
![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)
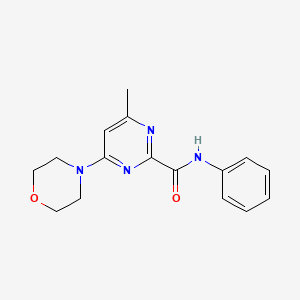
![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2524562.png)

![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)